molecular formula C10H19Cl2N3O B1402530 2-(5-Piperidin-3-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride CAS No. 1452522-69-8

2-(5-Piperidin-3-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride

Cat. No.: B1402530
CAS No.: 1452522-69-8
M. Wt: 268.18 g/mol
InChI Key: IDGZFSUUCBRBAS-UHFFFAOYSA-N
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Description

2-(5-Piperidin-3-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride is a chemical compound that features a piperidine ring and a pyrazole ring connected via an ethanol linker. This compound is often used in various scientific research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Piperidin-3-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the cyclization of appropriate precursors.

    Linking the Rings: The pyrazole and piperidine rings are then linked via an ethanol linker through a nucleophilic substitution reaction.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol linker, forming aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can occur at the pyrazole or piperidine rings, leading to the formation of partially or fully saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include alkyl halides and amines.

Major Products

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Saturated derivatives of the pyrazole or piperidine rings.

    Substitution: Functionalized derivatives with various substituents on the pyrazole or piperidine rings.

Scientific Research Applications

2-(5-Piperidin-3-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride is used in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Piperidin-3-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Piperidin-3-yl-2H-pyrazol-3-yl)-methanol dihydrochloride
  • 2-(5-Piperidin-3-yl-2H-pyrazol-3-yl)-propanol dihydrochloride

Uniqueness

2-(5-Piperidin-3-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride is unique due to its specific ethanol linker, which can influence its reactivity and interaction with biological targets compared to similar compounds with different linkers.

Properties

IUPAC Name

2-(3-piperidin-3-yl-1H-pyrazol-5-yl)ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O.2ClH/c14-5-3-9-6-10(13-12-9)8-2-1-4-11-7-8;;/h6,8,11,14H,1-5,7H2,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGZFSUUCBRBAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NNC(=C2)CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Piperidin-3-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride
Reactant of Route 2
2-(5-Piperidin-3-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride
Reactant of Route 3
2-(5-Piperidin-3-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride
Reactant of Route 4
2-(5-Piperidin-3-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride
Reactant of Route 5
2-(5-Piperidin-3-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride
Reactant of Route 6
2-(5-Piperidin-3-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride

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